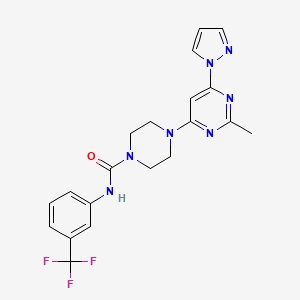![molecular formula C14H15N5O2S2 B2866730 N-(2-(6-mercapto-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide CAS No. 1286712-79-5](/img/structure/B2866730.png)
N-(2-(6-mercapto-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(6-mercapto-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide” is a compound that belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines involves a five-membered triazole ring fused with a six-membered thiadiazine ring . This core structure can manifest substituents in defined three-dimensional representations, making it a precise pharmacophore with a bioactive profile .科学的研究の応用
Anticancer Activity
The triazolopyridazine scaffold present in this compound has been associated with anticancer properties. Research indicates that derivatives of triazolothiadiazine, which share a similar core structure, exhibit cytotoxic activities against various cancer cell lines . The ability to interact with specific target receptors makes this class of compounds valuable in the design and development of new anticancer drugs.
Antimicrobial and Antifungal Applications
Compounds with the triazolopyridazine moiety have shown significant antimicrobial and antifungal activities. They are capable of binding with a variety of enzymes and receptors in biological systems, which makes them effective against a range of pathogenic microorganisms . This includes activity against both Gram-positive and Gram-negative bacteria, as well as fungi, offering potential as broad-spectrum antimicrobial agents.
Analgesic and Anti-inflammatory Properties
The structural analogs of the compound have been documented to possess analgesic and anti-inflammatory effects . This is particularly important in the development of new pain management and anti-inflammatory medications, where there is a constant need for more effective and safer drugs.
Antioxidant Effects
The triazolopyridazine derivatives are also known for their antioxidant properties. They can neutralize free radicals and reactive oxygen species, which play a role in the pathogenesis of various diseases, including neurodegenerative disorders . This antioxidant capacity can be harnessed for therapeutic purposes.
Antiviral Potential
Research has highlighted the antiviral potential of triazolopyridazine compounds. They have been found to be effective against certain viruses, which could lead to the development of new antiviral drugs, especially in the face of emerging viral infections .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, with applications in treating diseases where enzyme activity is dysregulated. For instance, it has been studied for its carbonic anhydrase inhibitory activity, which is relevant in conditions like glaucoma and edema . Additionally, it has potential as a cholinesterase inhibitor, which could be beneficial in treating Alzheimer’s disease.
特性
IUPAC Name |
4-methyl-N-[2-(6-sulfanylidene-5H-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S2/c1-10-2-4-11(5-3-10)23(20,21)15-9-8-13-17-16-12-6-7-14(22)18-19(12)13/h2-7,15H,8-9H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDCNRIBVBRHRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2NC(=S)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

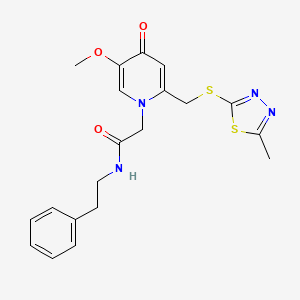
![N-1,3-benzodioxol-5-yl-2-(8-benzoyl-9-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(9H)-yl)acetamide](/img/structure/B2866651.png)
![ethyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2866653.png)
![N-(2-chloro-4-fluorobenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2866654.png)
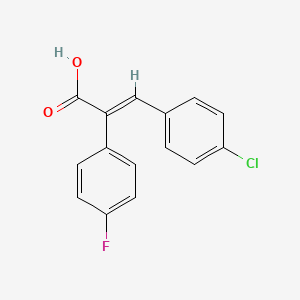
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2866656.png)
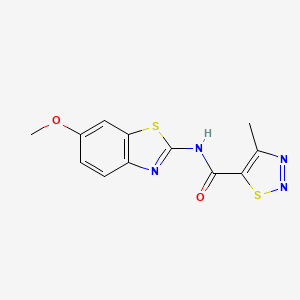
![4-(Aminomethyl)-2-azabicyclo[2.2.2]octan-3-one;hydrochloride](/img/structure/B2866659.png)
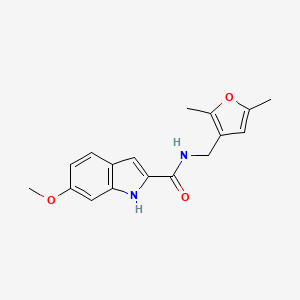
![3-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-5-carbonyl)-2H-chromen-2-one](/img/structure/B2866664.png)
![1-[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2866665.png)
![(Z)-4-(azepan-1-ylsulfonyl)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2866666.png)

